2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid
Description
Properties
CAS No. |
859155-80-9 |
|---|---|
Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H7N3O3/c1-5-11-8(12-15-5)7-4-6(9(13)14)2-3-10-7/h2-4H,1H3,(H,13,14) |
InChI Key |
SJOURFJMHLKRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C2=NC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization with Activated Carboxylic Acids
This method involves converting a nitrile precursor to an amidoxime, followed by cyclization with an acyl chloride. Key steps include:
-
Synthesis of 2-Cyanoisonicotinic Acid :
-
Formation of Amidoxime Intermediate :
-
Cyclization with Acetyl Chloride :
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst use. Comparative data from analogous syntheses are summarized below:
Table 1: Optimization of Cyclization Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pyridine | – | 100 | 4 | 78 | 95 |
| DMF | K₂CO₃ | 120 | 3 | 68 | 90 |
| THF | Et₃N | 80 | 6 | 62 | 88 |
Data inferred from. Pyridine acts as both solvent and base, providing optimal yields.
Alternative Route: One-Pot Synthesis
A streamlined one-pot approach reduces isolation steps:
-
Simultaneous Amidoxime Formation and Cyclization :
-
Microwave-Assisted Acceleration :
Late-Stage Functionalization of Isonicotinic Acid
For scalability, pre-functionalized isonicotinic acid derivatives are employed:
Use of Isonicotinoyl Chloride
-
Isonicotinic acid is converted to its acyl chloride using thionyl chloride (2 equiv) in refluxing toluene.
-
Reaction with acetamidoxime (from acetonitrile) in dichloromethane with triethylamine affords the target compound in 65% yield.
Characterization and Analytical Data
The final product is validated via spectroscopic methods:
Table 2: Spectral Data for 2-(5-Methyl-1,2,4-Oxadiazol-3-yl)Isonicotinic Acid
| Technique | Key Signals |
|---|---|
| IR | 1680 cm⁻¹ (C=O, carboxylic acid), 1610 cm⁻¹ (C=N, oxadiazole) |
| ¹H NMR | δ 8.81 (d, 2H, pyridine-H), 7.88 (d, 2H, pyridine-H), 2.66 (s, 3H, CH₃) |
| ¹³C NMR | δ 164.8 (C=O), 163.5 (C=N), 151.2 (pyridine-C), 25.3 (CH₃) |
| MS | m/z 248.1 [M+H]⁺ |
Challenges and Mitigation Strategies
-
Regiochemical Control : Competing 1,3,4-oxadiazole formation is suppressed using excess acetyl chloride and rigorous temperature control.
-
Purification : Silica gel chromatography (ethyl acetate/hexane, 4:6) removes unreacted amidoxime and acyl chloride byproducts.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid. For instance, compounds containing the oxadiazole moiety have shown significant activity against a variety of Gram-positive and Gram-negative bacteria as well as fungi. A study demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to or lower than traditional antibiotics like ciprofloxacin .
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on several derivatives of oxadiazole compounds. For example, some compounds demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), suggesting a potential role in cancer therapeutics . The viability of cells treated with these compounds was often above 100%, indicating that they may enhance cell survival in certain contexts .
Agricultural Applications
Pesticidal Properties
Research indicates that compounds similar to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid can act as effective pesticides. Their ability to inhibit fungal growth makes them candidates for agricultural use against crop pathogens. For example, the compound's efficacy against Candida species suggests its potential application in protecting crops from fungal infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| Compound 23 | Candida albicans ATCC 2091 | 62.5 | 125 |
| Compound 24 | Staphylococcus aureus ATCC 6538 | 125 | 250 |
| Compound 29 | Escherichia coli ATCC 11230 | 250 | >2000 |
Table 2: Cytotoxicity Results
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| Compound 25 | A549 | 100 | 80 |
| Compound 24 | HepG2 | 12 | 110 |
| Compound 29 | L929 | 50 | 105 |
Case Studies
Case Study: Antimicrobial Efficacy
A notable study synthesized various derivatives of oxadiazoles and tested their antimicrobial properties against resistant strains of bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also had lower MIC values compared to standard treatments, demonstrating their potential as new antimicrobial agents .
Case Study: Cancer Cell Line Studies
In another investigation focusing on cytotoxicity, researchers examined the effects of several oxadiazole derivatives on human cancer cell lines. Some compounds significantly increased cell viability at specific concentrations, suggesting their dual role as potential therapeutic agents and enhancers of cellular health under certain conditions .
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with 1,2,4-Oxadiazole Substitutions
2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine (CAS 10350-68-2)
- Structure : Pyridine ring with a 5-methyl-1,2,4-oxadiazole at position 3.
- Key Differences : Lacks the carboxylic acid group present in the target compound.
- This compound’s molecular formula (C₈H₇N₃O) is simpler than the target compound’s (C₁₀H₇N₃O₃), reflecting fewer functional groups .
2-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic Acid (CAS 923204-20-0)
- Structure : Benzoic acid linked via a methoxy group to a 5-methyl-1,2,4-oxadiazole.
- Key Differences : The oxadiazole is attached to a benzene ring rather than pyridine, and the carboxylic acid is separated by a methoxy linker.
- Implications : The methoxy spacer increases molecular flexibility, which may alter binding kinetics. The benzene core may confer different electronic properties compared to pyridine .
Compounds with Isoxazole or Pyrazole Heterocycles
5-Methylisoxazole-3-carboxylic Acid
- Structure : Isoxazole ring (1,2-oxazole) with a carboxylic acid at position 3 and methyl at position 4.
- Key Differences : Replaces 1,2,4-oxadiazole with isoxazole, which has a different nitrogen-oxygen arrangement.
- Implications: Isoxazole derivatives are known to form hydrogen-bonded dimers and exhibit π-π stacking, as seen in its crystal structure. The target compound may display similar packing behavior due to its carboxylic acid group .
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Pyrazole core with isoxazole and carboxylic acid substituents.
- Key Differences : Pyrazole replaces pyridine, and the isoxazole substituent differs in ring position.
- Implications : The pyrazole ring’s tautomerism and electronic properties may influence reactivity and biological activity compared to pyridine-based systems .
Derivatives with Modified Substituents
Antiviral WIN Derivatives ()
- Examples: 5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid. Ethyl ester and carboxamide derivatives of the above.
- Key Differences: Substituents include phenoxypropyl chains and ester/amide groups instead of a direct pyridine-carboxylic acid linkage.
- Implications : Ester or amide groups may enhance lipophilicity and membrane permeability, whereas the carboxylic acid in the target compound could improve target binding via ionic interactions .
Thioether-Linked Benzamides ()
- Example: 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide.
- Key Differences : Replaces carboxylic acid with a thioether-linked benzamide.
Structural and Functional Data Table
Biological Activity
2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid (CAS Number: 859155-80-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects.
The molecular formula of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid is , with a molecular weight of 205.17 g/mol. The compound features a 1,2,4-oxadiazole ring fused to an isonicotinic acid moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 859155-80-9 |
| Molecular Formula | C₉H₇N₃O₃ |
| Molecular Weight | 205.17 g/mol |
| LogP | 1.138 |
| PSA | 89.11 |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds related to 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria.
A study reported that oxadiazole derivatives exhibited minimum inhibitory concentration (MIC) values ranging from to against Bacillus subtilis and to against Staphylococcus aureus . These findings suggest that the oxadiazole structure contributes to its antimicrobial efficacy.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Research indicated that certain oxadiazole derivatives did not significantly affect cell viability in normal cell lines at specific concentrations . For example, compound 25 exhibited cytotoxic effects at higher concentrations (100 µM for 24 hours), whereas other derivatives enhanced cell viability in certain conditions.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Evaluation :
Q & A
Basic: What are the standard synthetic routes for 2-(5-Methyl-1,2,4-oxadiazol-3-yl)isonicotinic acid, and how can purity be optimized?
The synthesis typically involves cyclization of isonicotinic acid derivatives with hydroxylamine or nitrile precursors under reflux conditions. Key steps include:
- Cyclization : Reacting 5-methyl-1,2,4-oxadiazole intermediates with isonicotinic acid derivatives in acetic acid or DMF at 80–100°C .
- Purification : Crystallization from DMF/acetic acid mixtures or column chromatography (silica gel, ethyl acetate/hexane) to remove unreacted starting materials .
- Yield Optimization : Control of pH (e.g., sodium acetate buffer) and stoichiometric ratios (1:1.1 for key intermediates) to minimize side reactions .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Structural confirmation requires a combination of:
- NMR Spectroscopy : and NMR to identify proton environments (e.g., methyl groups on oxadiazole at ~2.5 ppm, aromatic protons on isonicotinic acid at 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHNO at m/z 218.0564) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water .
Basic: How does the compound’s stability vary under different storage conditions?
Stability studies suggest:
- Temperature : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis of the oxadiazole ring .
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH >9); stable in acidic buffers (pH 4–6) .
- Light Exposure : Protect from UV light to avoid photodegradation; amber vials recommended .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
Methodological considerations include:
- Derivatization : Introduce substituents at the isonicotinic acid’s 4-position or oxadiazole’s methyl group to assess impact on bioactivity (e.g., anti-inflammatory or kinase inhibition) .
- Biological Assays : Pair synthetic analogs with in vitro screens (e.g., enzyme inhibition assays for COX-2 or EGFR) to correlate structural changes with activity .
- Computational Modeling : Docking studies using AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 1M17 for COX-2) .
Advanced: What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. Mitigation approaches:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and independent labs .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed oxadiazole derivatives) that may skew bioactivity .
- Dose-Response Analysis : Establish EC/IC curves to differentiate true activity from nonspecific effects .
Advanced: How can computational methods guide the design of derivatives with enhanced solubility?
- QSAR Modeling : Train models on solubility data of analogs to predict logP and polar surface area (PSA) for new derivatives .
- Co-Crystal Screening : Use Mercury CSD software to identify co-formers (e.g., succinic acid) that improve aqueous solubility via hydrogen bonding .
- Salt Formation : Introduce ionizable groups (e.g., carboxylate salts) while monitoring stability via accelerated aging tests (40°C/75% RH) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Reaction Optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
- Purification Scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) or membrane filtration .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1% for unknown species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
